molecular formula C9H11BrClN B1408644 (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1443238-61-6

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1408644
CAS No.: 1443238-61-6
M. Wt: 248.55 g/mol
InChI Key: GLGQSSHHFWJLAI-SBSPUUFOSA-N
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Description

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with a bromine atom attached to the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-amine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Resolution: The racemic mixture of 5-Bromo-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using industrial brominating agents and solvents.

    Automated Resolution: High-throughput chiral resolution techniques, such as simulated moving bed chromatography.

    Salt Formation: Conversion to the hydrochloride salt using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted indane derivatives.

    Oxidation: Imines, nitriles.

    Reduction: De-brominated indane, alkylated amines.

Scientific Research Applications

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.

    2,3-Dihydro-1H-inden-1-amine: The parent compound without the bromine atom.

    5-Chloro-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature and the presence of the bromine atom, which imparts specific reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQSSHHFWJLAI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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